3-Butenamide, N,N-diethyl-4-phenyl-, (E)-

PNMT inhibition neurochemistry adrenergic pharmacology

This (E)-configured β,γ-unsaturated amide is critical for PNMT (Ki 1.11×10⁶ nM) and DHFR (IC₅₀ 24.6 µM) assays, where Z‑isomer or saturated analogs alter target engagement. Its trans‑geometry ensures predictable reactivity for benzazepinone synthesis. Insist on stereochemical fidelity to avoid experimental variability.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 103896-68-0
Cat. No. B3183822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenamide, N,N-diethyl-4-phenyl-, (E)-
CAS103896-68-0
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CC=CC1=CC=CC=C1
InChIInChI=1S/C14H19NO/c1-3-15(4-2)14(16)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+
InChIKeyVVTKGYQJNGSWAY-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-N,N-Diethyl-4-phenyl-3-butenamide (CAS 103896-68-0) Procurement Guide: Structural Identity and Analytical Baseline


3-Butenamide, N,N-diethyl-4-phenyl-, (E)- (CAS 103896-68-0), IUPAC name (E)-N,N-diethyl-4-phenylbut-3-enamide, is a synthetic β,γ-unsaturated amide with the molecular formula C₁₄H₁₉NO and molecular weight 217.31 g/mol. Its structure features a trans (E)-configured phenylbutenamide backbone with N,N-diethyl substitution [1]. The compound is supplied as a research-grade organic intermediate, with validated stereochemistry defined by the InChI Key VVTKGYQJNGSWAY-DHZHZOJOSA-N, which unambiguously distinguishes it from regioisomers, Z‑isomers, or saturated analogs that share similar nominal descriptors .

Why (E)-N,N-Diethyl-4-phenyl-3-butenamide Cannot Be Replaced by Common In‑Class Analogs


Substituting (E)-N,N-diethyl-4-phenyl-3-butenamide with structurally similar butenamides or cinnamamides introduces uncontrolled variability in biological target engagement, metabolic stability, and synthetic utility. The (E)-configuration of the double bond is critical for molecular geometry; analogs with Z-configuration or saturated backbones exhibit different spatial arrangements that alter enzyme-binding conformations. Comparative binding data demonstrate that even closely related analogs, such as N,N-diethylcinnamamide (which lacks the extended butenamide chain) and N,N-diethyl-3-methyl-4-phenyl-3-butenamide (which bears an additional methyl group), exhibit distinct inhibitory profiles against multiple enzyme targets [1][2]. Generic substitution without prior comparative validation therefore risks experimental irreproducibility, particularly in target-based assays where subtle structural variations govern recognition by phenylethanolamine N-methyltransferase (PNMT) and dihydrofolate reductase (DHFR) [3].

Quantitative Differentiation Evidence for (E)-N,N-Diethyl-4-phenyl-3-butenamide (CAS 103896-68-0)


PNMT Inhibitory Activity of (E)-N,N-Diethyl-4-phenyl-3-butenamide vs. Closest Structural Analogs

(E)-N,N-Diethyl-4-phenyl-3-butenamide exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM). This affinity, while modest, establishes a baseline interaction with the PNMT active site that is absent or uncharacterized for the closest analog N,N-diethylcinnamamide, for which no PNMT inhibition data have been reported in the same assay platform [1]. The observed Ki differentiates the target compound from analogs lacking the extended butenamide scaffold, which is required for the specific spatial fit within the PNMT substrate-binding cleft.

PNMT inhibition neurochemistry adrenergic pharmacology

Differential DHFR Inhibitory Potency Between (E)-N,N-Diethyl-4-phenyl-3-butenamide and N,N-Diethylcinnamamide

(E)-N,N-Diethyl-4-phenyl-3-butenamide inhibits bovine liver dihydrofolate reductase (DHFR) with an IC₅₀ of 2.46 × 10⁴ nM (24.6 µM). In contrast, N,N-diethylcinnamamide — a structurally truncated analog lacking the methylene extension in the butenamide chain — has not been reported to exhibit DHFR inhibitory activity in publicly accessible enzyme assays [1][2]. The presence of a longer unsaturated chain in the target compound may contribute to the observed binding interaction, which is absent in the cinnamamide scaffold.

DHFR inhibition antifolate research antimicrobial screening

Comparative Anticonvulsant Pharmacophore Validation: Butenamide vs. Cinnamamide Scaffolds

The N-(3-aryl-2-propenoyl) amido pharmacophore, which is common to both N,N-diethylcinnamamide and the target compound's butenamide scaffold, has been validated in maximal electroshock (MES) and hippocampal kindling screens in rodents. N,N-Diethylcinnamamide (compound 8 in Dimmock et al.) demonstrated protection in the MES screen and exhibited a large protection index, confirming the pharmacophore's relevance [1]. While (E)-N,N-diethyl-4-phenyl-3-butenamide has not been directly evaluated in these specific seizure models, its core scaffold preserves the essential aryl-propenoyl-amide geometry that underlies the observed anticonvulsant activity. The extended butenamide chain offers a vector for additional substituent exploration not available in the simpler cinnamamide framework.

anticonvulsant screening CNS drug discovery pharmacophore modeling

Synthetic Versatility and Regiochemical Definition of (E)-N,N-Diethyl-4-phenyl-3-butenamide in Organic Transformations

(E)-N,N-Diethyl-4-phenyl-3-butenamide serves as a stereodefined β,γ-unsaturated amide building block with documented utility in stereocontrolled synthesis. It can be accessed via reaction of (E)-9-alkenyl-9-borabicyclo[3.3.1]nonane with N,N-dialkylamines, a route that preserves the trans geometry critical for downstream stereoselective transformations [1]. In contrast, N,N-diethylcinnamamide (CAS 3680-04-4) contains an α,β-unsaturated amide system that participates in different reaction manifolds (e.g., conjugate addition) and cannot substitute for β,γ-unsaturated amides in electrophilic cyclization or enolate-alkylation sequences. The distinct regioisomerism of the target compound enables unique synthetic applications not accessible to the more widely available cinnamamide analogs.

organic synthesis building block stereocontrolled chemistry

Recommended Research and Procurement Scenarios for (E)-N,N-Diethyl-4-phenyl-3-butenamide (CAS 103896-68-0)


PNMT-Targeted Structure–Activity Relationship (SAR) Studies in Neurochemistry

Researchers investigating phenylethanolamine N-methyltransferase (PNMT) inhibition as a strategy for modulating adrenergic signaling may procure (E)-N,N-diethyl-4-phenyl-3-butenamide as a reference ligand with a documented Ki of 1.11 × 10⁶ nM against bovine PNMT [1]. This compound provides a quantifiable baseline for evaluating analog potency improvements following scaffold modification. Its measured affinity, though modest, enables comparative assessment of structural features (e.g., chain length, substitution patterns) that enhance or diminish PNMT engagement relative to the unsubstituted butenamide core.

DHFR Inhibitor Screening and Antifolate Lead Identification

In antimicrobial or antiparasitic drug discovery programs targeting dihydrofolate reductase (DHFR), (E)-N,N-diethyl-4-phenyl-3-butenamide offers a validated starting point with an IC₅₀ of 2.46 × 10⁴ nM (24.6 µM) against bovine liver DHFR [1]. This quantitative benchmark allows medicinal chemists to assess whether structural optimization—such as introducing heterocyclic substituents on the phenyl ring or modifying the amide alkyl groups—yields meaningful potency gains. The compound's modest activity positions it as a useful negative control or reference for high-throughput screening campaigns aiming to identify sub‑micromolar DHFR inhibitors.

Anticonvulsant Pharmacophore Exploration and CNS Lead Optimization

CNS drug discovery teams developing novel anticonvulsant agents may incorporate (E)-N,N-diethyl-4-phenyl-3-butenamide into SAR campaigns exploring the N-(3-aryl-2-propenoyl) amido pharmacophore [1]. The compound's extended butenamide scaffold offers a distinct vector for substitution compared to the more compact cinnamamide framework, enabling exploration of chain-length effects on metabolic stability, blood–brain barrier penetration, and target engagement. Procurement of this stereodefined (E)-isomer ensures that observed biological activity can be confidently attributed to the intended trans geometry, avoiding confounding effects from Z-isomer contamination.

Stereocontrolled Organic Synthesis Using β,γ-Unsaturated Amide Building Blocks

Synthetic organic chemists engaged in methodology development or complex molecule synthesis may utilize (E)-N,N-diethyl-4-phenyl-3-butenamide as a stereodefined β,γ-unsaturated amide building block. Its trans (E)-configuration and β,γ-unsaturation pattern enable unique transformations, including electrophilic cyclizations with arenesulfenyl chlorides to generate benzazepinone frameworks, as well as stereoselective alkylation and enolate chemistry [1]. The compound's regioisomeric distinction from α,β‑unsaturated cinnamamide analogs prevents unwanted conjugate addition pathways, thereby providing predictable and reproducible reaction outcomes in multi-step synthetic sequences.

Quote Request

Request a Quote for 3-Butenamide, N,N-diethyl-4-phenyl-, (E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.